molecular formula C10H10ClNO2 B1372774 4-(2-Chloroethoxy)-3-methoxybenzonitrile CAS No. 1094313-50-4

4-(2-Chloroethoxy)-3-methoxybenzonitrile

Cat. No. B1372774
M. Wt: 211.64 g/mol
InChI Key: IGNCKOFXAYAKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chloroethoxy)-3-methoxybenzonitrile” is a chemical compound with the molecular formula C10H10ClNO2. It contains a benzonitrile group (a benzene ring attached to a nitrile group), an ether group (an oxygen atom connected to two carbon atoms), and a chloro group (a chlorine atom attached to a carbon atom) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzonitrile group, an ether group, and a chloro group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrile, ether, and chloro groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition. The ether group might participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ether groups could enhance its solubility in polar solvents. The chloro group might make the compound more dense and increase its boiling point .

Scientific Research Applications

  • Synthesis of Anti-tumor Activities of Novel Derivatives : A compound related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile was synthesized and evaluated for anti-tumor activities, showing potential effectiveness against cell proliferation in certain cancer cell lines (Li, 2015).

  • Efficient Synthesis for Chemical Applications : Another study details the efficient multigram-scale synthesis of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting its utility in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).

  • Thermal Performance Analysis : The thermal performance of a compound synthesized from 4-methoxybenzonitrile was investigated, providing insights into its stability and potential applications in materials science (Hui, 2012).

  • Use in Organic Synthesis : A study on tele nucleophilic aromatic substitutions highlighted the synthesis of compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile, demonstrating its relevance in complex organic synthesis processes (Giannopoulos et al., 2000).

  • Synthesis of Liquid Crystalline Monomers : Research has been conducted on synthesizing new liquid crystalline monomers, where compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile were used. This indicates potential applications in advanced materials and photonic technologies (한양규 & 김경민, 1999).

  • Oxidation Studies : Studies on the oxidation of methoxybenzonitriles to quinones and phenols provide insights into the chemical properties and reactivity of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile (Orita et al., 1989).

  • Spectroscopic Analysis : Research on the electronic and vibrational spectra of methoxy benzonitriles, including studies on 4-methoxybenzonitrile, highlights its significance in spectroscopic analysis and material characterization (Goel & Agarwal, 1982).

Safety And Hazards

As with any chemical compound, handling “4-(2-Chloroethoxy)-3-methoxybenzonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on experimental studies .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-(2-chloroethoxy)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNCKOFXAYAKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethoxy)-3-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.